molecular formula C12H21Cl2N3O B6205285 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride CAS No. 2703779-30-8

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

Cat. No. B6205285
CAS RN: 2703779-30-8
M. Wt: 294.2
InChI Key:
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Description

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is a novel compound with potential for use in a variety of scientific research applications. This compound is a derivative of piperidine, and its synthesis involves the reaction of piperidine with an aldehyde and a carboxylic acid. Its structure consists of a piperidine ring with a pyrano[4,3-c]pyrazol-3-yl group attached to the nitrogen atom. It is a colorless solid with a melting point of about 131 °C.

Scientific Research Applications

3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride has potential for use in a variety of scientific research applications. It has been used as a substrate for enzyme assays, as a ligand in metal-catalyzed reactions, and as a reagent in organic synthesis. In addition, it has been used as a model compound for studying the effects of metal ions on the activity of enzymes.

Mechanism of Action

The exact mechanism of action of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride is not well understood. However, it is believed that the compound binds to the active site of an enzyme, forming a complex that is capable of catalyzing the reaction of a substrate. The binding of the compound to the enzyme is thought to be mediated by hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride are not well understood. However, studies have shown that the compound can inhibit the activity of certain enzymes, including cytochrome P450 and cyclooxygenase. In addition, the compound has been shown to have anti-inflammatory and anti-cancer properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride in laboratory experiments include its low cost, ease of synthesis, and lack of toxicity. Additionally, the compound is relatively stable and can be stored for long periods of time.
The main limitation of using this compound in laboratory experiments is that its mechanism of action is not well understood. Additionally, the compound may interact with other compounds in the reaction mixture, leading to unexpected results.

Future Directions

The potential future directions for 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into its use as a substrate for enzyme assays and its use as a ligand in metal-catalyzed reactions may lead to new and innovative applications. Finally, the potential for this compound to be used in the development of new drugs and pharmaceuticals should be explored.

Synthesis Methods

The synthesis of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride involves the reaction of piperidine with an aldehyde and a carboxylic acid. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO), and the resulting product is a colorless solid with a melting point of about 131 °C. The reaction is shown in the following equation:
Aldehyde + Carboxylic Acid + Piperidine → 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride' involves the synthesis of the pyrano[4,3-c]pyrazole ring system followed by the coupling of the piperidine moiety to the pyrano[4,3-c]pyrazole ring system. The final step involves the formation of the dihydrochloride salt of the compound.", "Starting Materials": [ "2,4-dimethyl-3-nitropyridine", "ethyl acetoacetate", "hydrazine hydrate", "formaldehyde", "piperidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 1-methyl-3-nitropyrazole", "React 2,4-dimethyl-3-nitropyridine with hydrazine hydrate and formaldehyde to obtain 1-methyl-3-nitropyrazole.", "Step 2: Synthesis of 1-methyl-1H-pyrano[4,3-c]pyrazole", "React 1-methyl-3-nitropyrazole with ethyl acetoacetate to obtain 1-methyl-1H-pyrano[4,3-c]pyrazole.", "Step 3: Synthesis of 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine", "React 1-methyl-1H-pyrano[4,3-c]pyrazole with piperidine to obtain 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine.", "Step 4: Formation of dihydrochloride salt", "React 3-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine with hydrochloric acid to obtain the dihydrochloride salt of the compound." ] }

CAS RN

2703779-30-8

Molecular Formula

C12H21Cl2N3O

Molecular Weight

294.2

Purity

89

Origin of Product

United States

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